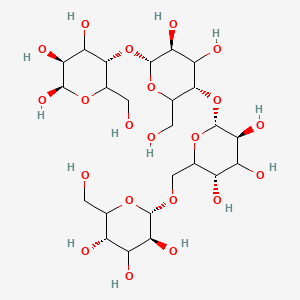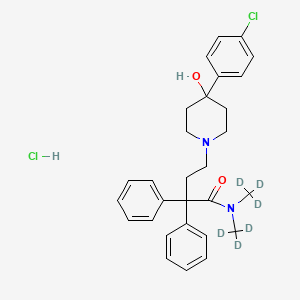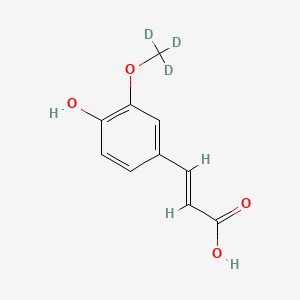
6-α-D-Glucopyranosyl-Maltotriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-alpha-D-Glucopyranosyl maltotriose, also known as 6-alpha-D-Glucopyranosyl maltotriose, is a useful research compound. Its molecular formula is C24H42O21 and its molecular weight is 666.579. The purity is usually 95%.
BenchChem offers high-quality 6-alpha-D-Glucopyranosyl maltotriose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-alpha-D-Glucopyranosyl maltotriose including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomarker für Glykogenspeicherkrankheiten
Das Tetrasaccharid 6-α-D-Glucopyranosyl-Maltotriose (Glc 4) wurde als potenzieller Biomarker für Glykogenspeicherkrankheiten (GSD) identifiziert. Die Ausscheidung von Glc 4 im Urin ist bei verschiedenen klinischen Bedingungen erhöht, die mit einer erhöhten Umlagerung oder Speicherung von Glykogen verbunden sind .
Diagnosewerkzeug für Pompe-Krankheit
Das Glc 4 wurde als Diagnosewerkzeug für die Pompe-Krankheit (GSD Typ II) verwendet. Die mittleren Glc 4-Konzentrationen pro Altersgruppe bei unbehandelten Patienten mit Pompe-Krankheit waren signifikant höher und lagen zwischen 39,4 und 10,3 mmol/mol Kreatinin .
Indikator für andere Glykogenspeicherkrankheiten
Neben der Pompe-Krankheit wurde auch festgestellt, dass Glc 4 bei GSD-III (8 von 9), GSD-IV (2 von 3) und GSD-IX (6 von 10) Patienten erhöht ist .
Forschungswerkzeug in der Proteomik
This compound-13C6 wird als biochemisches Mittel für die Proteomikforschung verwendet .
Referenzmaterial für die Datenanalyse
This compound wird als zertifiziertes Referenzmaterial für hochgenaue und zuverlässige Datenanalysen verwendet .
Enzymatische Synthese von Glykosylverbindungen
This compound kann bei der enzymatischen Synthese von Glykosylverbindungen verwendet werden .
Wirkmechanismus
Target of Action
The primary target of 6-alpha-D-Glucopyranosyl maltotriose is the enzyme β-amylase . This enzyme plays a crucial role in starch degradation, hydrolyzing α,1-4 glycosidic linkages in starch and related polysaccharides .
Mode of Action
6-alpha-D-Glucopyranosyl maltotriose interacts with β-amylase, which requires a minimum chain length of four glycosyl residues for its action . The enzyme hydrolyzes the α,1-4 glycosidic linkages, resulting in the production of maltose and a small amount of maltotriose .
Biochemical Pathways
The action of 6-alpha-D-Glucopyranosyl maltotriose affects the starch degradation pathway. The compound is a substrate for glucoamylases and is derived from pullulan using pullulanase . The degradation of linear glucan chains by β-amylase results in maltose and a small amount of maltotriose, which is too short to be hydrolyzed by β-amylases .
Pharmacokinetics
The compound’s interaction with β-amylase and its role in the starch degradation pathway suggest that it may be metabolized into simpler sugars such as maltose and maltotriose .
Result of Action
The action of 6-alpha-D-Glucopyranosyl maltotriose results in the production of maltose and a small amount of maltotriose through the action of β-amylase . These simpler sugars can then be further metabolized to provide energy.
Action Environment
The action of 6-alpha-D-Glucopyranosyl maltotriose and its efficacy may be influenced by various environmental factors. For instance, the activity of β-amylase, the enzyme that interacts with 6-alpha-D-Glucopyranosyl maltotriose, is regulated by various environmental stimuli including stress of drought, cold, and heat . Therefore, these environmental factors could potentially influence the action of 6-alpha-D-Glucopyranosyl maltotriose.
Eigenschaften
IUPAC Name |
(2S,3S,5S)-2-[[(3S,5S,6R)-6-[(3S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5?,6?,7?,8?,9-,10-,11?,12?,13?,14?,15+,16+,17+,18+,19-,20-,21-,22+,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBCRLIOSBQLHS-ISMMZKDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@@H]([C@H](O1)OCC2[C@H](C([C@@H]([C@H](O2)O[C@@H]3C(O[C@@H]([C@H](C3O)O)O[C@@H]4C(O[C@H]([C@H](C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676152 |
Source


|
| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34336-93-1 |
Source


|
| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)












